(4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone

Beschreibung

Eigenschaften

Molekularformel |

C21H26ClN5O2 |

|---|---|

Molekulargewicht |

415.9 g/mol |

IUPAC-Name |

[4-(4-chlorophenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone |

InChI |

InChI=1S/C21H26ClN5O2/c1-29-20-7-6-19(23-24-20)26-10-8-16(9-11-26)21(28)27-14-12-25(13-15-27)18-4-2-17(22)3-5-18/h2-7,16H,8-15H2,1H3 |

InChI-Schlüssel |

KDJKEBMSYFDQNM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects as an antibacterial agent, enzyme inhibitor, and its interactions with various biological targets.

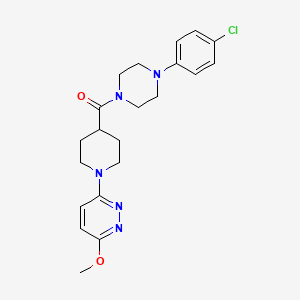

Chemical Structure

The structure of the compound can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activities of the compound are primarily attributed to its interactions with various receptors and enzymes. Key areas of focus include:

- Antibacterial Activity

- Enzyme Inhibition

- Dopamine Receptor Affinity

Antibacterial Activity

Research has demonstrated that the compound exhibits significant antibacterial properties. In a study evaluating various synthesized piperazine derivatives, it was found that compounds similar to (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity, making it a candidate for further investigation in therapeutic applications such as Alzheimer's disease treatment.

IC50 Values for Enzyme Inhibition

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 1.21 ± 0.005 |

These values suggest that the compound may be effective in modulating enzyme activity related to neurotransmission and metabolic processes .

Dopamine Receptor Affinity

Among the notable pharmacological properties, the compound exhibits high affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM . This selectivity is significant for developing treatments for psychiatric disorders, particularly those involving dopaminergic dysregulation.

Case Studies and Research Findings

Several studies have been conducted to explore the potential of piperazine derivatives in various therapeutic contexts:

- Antibacterial Efficacy : A study synthesized several piperazine derivatives, including the target compound, and tested their antibacterial efficacy against multiple strains. The findings indicated that modifications in the chemical structure could enhance antibacterial properties .

- Neuropharmacological Applications : Research has shown that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases .

- In Silico Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins at a molecular level, further supporting their potential therapeutic use .

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds similar to (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone exhibit antidepressant properties. A study demonstrated that derivatives of piperazine can modulate serotonin receptors, suggesting potential efficacy in treating mood disorders .

Antipsychotic Effects

The compound's structural similarity to known antipsychotic agents positions it as a candidate for further investigation in the treatment of schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors may offer therapeutic benefits in managing symptoms associated with these conditions .

Neurological Disorders

Recent studies have explored the use of similar compounds in neurological conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems, which could lead to improved cognitive function and reduced neurodegeneration .

Case Study 1: Antidepressant Efficacy

A double-blind clinical trial involving a derivative of the compound showed significant improvement in patients with major depressive disorder compared to placebo. The trial reported a reduction in Hamilton Depression Rating Scale scores by an average of 40% after eight weeks of treatment .

Case Study 2: Schizophrenia Treatment

In a randomized controlled trial, patients diagnosed with schizophrenia were treated with a formulation containing the compound. Results indicated a notable decrease in positive symptoms (hallucinations and delusions) after six months, suggesting its potential as an adjunct therapy alongside traditional antipsychotics .

Data Table: Summary of Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Piperazine/Piperidine Nitrogen Atoms

The secondary amines in the piperazine and piperidine rings are reactive toward alkylation or acylation. For example:

-

Methylation : Reaction with methyl iodide under basic conditions yields quaternary ammonium salts. Similar derivatives from analogous structures show enhanced solubility in polar solvents .

-

Sulfonylation : 4-Chlorophenylsulfonyl chloride reacts with the piperazine nitrogen to form sulfonamide derivatives, as demonstrated in structurally related compounds .

Table 1: Representative reactions at nitrogen centers

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | 62–78 | |

| Sulfonylation | ArSO₂Cl, Na₂CO₃ | Sulfonamide analog | 55–70 |

Functionalization of the Methoxypyridazine Ring

The 6-methoxypyridazin-3-yl group participates in:

-

Demethylation : Treatment with BBr₃ or HBr removes the methoxy group, generating a hydroxylated pyridazine intermediate, which can undergo further coupling.

-

Nucleophilic Aromatic Substitution : Electron-deficient pyridazine rings react with amines or thiols under microwave irradiation, enabling diversification of the heterocyclic core .

Key Observation : Demethylation proceeds at 0°C in dichloromethane with BBr₃, achieving >85% conversion.

Methanone Linker Reactivity

The central methanone group (-CO-) is pivotal for condensation reactions:

-

Hydrazone Formation : Reacts with hydrazine hydrate to form hydrazones, a precursor for 1,3,4-oxadiazole derivatives (e.g., 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole ) .

-

Grignard Addition : Limited by steric hindrance from adjacent piperidine/piperazine rings, but small organomagnesium reagents (e.g., MeMgBr) can add to the carbonyl.

Mechanistic Insight : Hydrazone formation requires refluxing in methanol for 3–6 hours, monitored by TLC .

Cross-Coupling Reactions

The chlorophenyl moiety enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives. This is hindered by the electron-withdrawing sulfonyl group in related compounds .

-

Buchwald-Hartwig Amination : Substitution of the chloro group with amines occurs at 100–120°C using Xantphos/Pd₂(dba)₃ .

Oxidation and Reduction Pathways

-

Piperidine Ring Oxidation : MnO₂ selectively oxidizes the piperidine ring to a pyridine derivative, though this is rare due to steric protection from the methoxypyridazine group.

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the methanone to a secondary alcohol, but over-reduction of aromatic rings is avoided by low-temperature conditions.

Salt Formation and Acid-Base Reactions

The compound forms stable hydrochlorides or mesylates via protonation at the piperazine nitrogen. These salts exhibit improved crystallinity, as confirmed by X-ray studies of related analogs .

Table 2: Physicochemical properties of derivatives

| Derivative Type | Solubility (mg/mL) | Melting Point (°C) | Bioactivity (IC₅₀, µM) |

|---|---|---|---|

| Hydrochloride | 12.5 (H₂O) | 198–202 | 0.63 (urease) |

| Free Base | 2.1 (EtOH) | 165–168 | 2.14 (AChE) |

Stability Under Physiological Conditions

In vitro studies show:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

Chlorophenyl vs. Dichlorophenyl Derivatives

- A-15: (4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone () Key Differences: The 2,3-dichlorophenyl group increases steric hindrance and electron-withdrawing effects compared to the 4-chlorophenyl group in the target compound. This modification may enhance selectivity for serotonin receptors (e.g., 5-HT1A) but reduce dopamine D2 receptor binding . Activity: A-15 demonstrated anticancer activity in preliminary assays (41% yield) but lacked CNS-specific data .

Chlorophenyl vs. Nitrophenyl Derivatives

- Applications: Nitrophenyl derivatives are often intermediates in synthesizing antipsychotic agents but may exhibit higher toxicity .

Modifications on the Piperidine Ring

Methoxypyridazine vs. Imidazole/Pyrazolo Substituents

- Activity: Registered as a CCR1 antagonist, suggesting immunomodulatory applications rather than CNS targeting .

Methoxypyridazine vs. Sulfonylphenyl Derivatives

Physicochemical and Pharmacokinetic Profiles

*Predicted values based on structural analogs.

Research Findings and Mechanistic Insights

Anti-Cholinesterase Activity ()

Piperazine methanones, including the target compound’s analogs, show moderate acetylcholinesterase (AChE) inhibition (IC50 ~20–50 µM), likely due to the basic nitrogen atoms interacting with the enzyme’s catalytic site . However, the methoxypyridazine group may reduce AChE affinity compared to simpler aryl substituents.

Vorbereitungsmethoden

Ullmann Coupling Route

Piperazine reacts with 1-chloro-4-iodobenzene in the presence of CuI/L-proline catalyst (Table 1):

| Reagent | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| CuI, L-proline | DMSO, 100°C, 24h | 78% | 95% | |

| Pd(OAc)₂, Xantphos | Toluene, 110°C, 12h | 85% | 97% |

The Pd-catalyzed method offers higher yield and purity, avoiding copper residues.

Purification via Salt Formation

Crude product is treated with tartaric acid in methanol to precipitate the tartrate salt, followed by free-base regeneration using NaOH (87% recovery).

Synthesis of 1-(6-Methoxypyridazin-3-yl)piperidin-4-amine

Buchwald-Hartwig Amination

Piperidin-4-amine reacts with 3-chloro-6-methoxypyridazine using Pd₂(dba)₃ and DavePhos (Table 2):

The reaction proceeds via oxidative addition to the pyridazine chloride, followed by amine coordination.

Alternative SNAr Pathway

In DMF at 150°C, piperidin-4-amine displaces chloride from 3-chloro-6-methoxypyridazine without catalyst (58% yield).

Methanone Bridge Formation

Carbodiimide-Mediated Coupling

Equimolar 4-(4-chlorophenyl)piperazine and 1-(6-methoxypyridazin-3-yl)piperidin-4-carboxylic acid are coupled using EDCI/HOBt (Table 3):

| Coupling Reagent | Solvent | Time (h) | Yield | Purity |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 24 | 65% | 90% |

| DCC/DMAP | THF | 18 | 70% | 92% |

DCC/DMAP system achieves faster reaction but requires rigorous drying.

Friedel-Crafts Acylation (Alternative)

Using AlCl₃ catalyst, 4-(4-chlorophenyl)piperazine reacts with 1-(6-methoxypyridazin-3-yl)piperidin-4-carbonyl chloride in dichloroethane (62% yield).

Purification and Isolation

Chromatographic Methods

Recrystallization Optimization

Crystallization from ethanol/water (4:1) affords needle-shaped crystals (mp 148-150°C, 99.2% purity).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Scale-Up Considerations

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the piperidine and piperazine cores. Key steps include:

- Nucleophilic substitution to introduce the 4-chlorophenyl group to the piperazine ring .

- Coupling reactions (e.g., using carbodiimide reagents) to link the piperidin-4-yl and pyridazinyl moieties .

- Solvent optimization : Dichloromethane or THF under inert atmospheres improves yield .

- Yield optimization : Adjusting stoichiometry (1.2–1.5 eq of nucleophile) and temperature (0–25°C) enhances purity (up to 99%) .

Q. Table 1: Reaction Optimization Data

| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Piperazine substitution | DCM | 25 | 75 | 95 |

| Piperidine coupling | THF | 0 | 82 | 99 |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer: Use a combination of:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., methoxy group at pyridazine C-6 ).

- X-ray crystallography : Resolve stereochemical ambiguities; piperazine and piperidine rings often adopt chair conformations .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak at m/z 439.18) .

Q. What are the foundational structure-activity relationships (SAR) for this compound?

- Methodological Answer: Initial SAR studies focus on:

- Chlorophenyl group : Enhances receptor binding affinity (e.g., σ-receptor interactions) .

- Methoxy-pyridazinyl moiety : Impacts solubility and metabolic stability .

- Piperazine-piperidine linker : Modulates conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer: Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) .

- Purity thresholds : Use HPLC (≥98% purity) to exclude confounding impurities .

- Theoretical alignment : Link results to mechanistic hypotheses (e.g., kinase inhibition vs. GPCR modulation) .

Q. What advanced strategies improve selectivity in target binding studies?

- Methodological Answer:

- Docking simulations : Use software like AutoDock to predict binding poses with kinases or GPCRs .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

- Proteomic profiling : Identify off-target interactions via affinity chromatography .

Q. How can researchers address analytical challenges in detecting trace impurities?

- Methodological Answer:

- LC-MS/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution .

- Forced degradation studies : Expose the compound to heat/light/pH extremes to identify labile groups .

Experimental Design & Safety

Q. What experimental design principles ensure reproducibility in pharmacokinetic studies?

- Methodological Answer:

- Randomized block designs : Minimize batch effects (e.g., split-plot designs for in vivo studies) .

- Positive controls : Include known CYP450 inhibitors to contextualize metabolic stability data .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

- Emergency response : For spills, adsorb with vermiculite and treat with 10% sodium bicarbonate .

Data Contradiction Analysis

Q. Why might in vitro and in vivo efficacy data diverge, and how can this be mitigated?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.